molecular formula C23H19N3O2 B4647953 N-(DIPHENYLMETHYL)-2-(1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE

N-(DIPHENYLMETHYL)-2-(1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE

Cat. No.: B4647953
M. Wt: 369.4 g/mol
InChI Key: QBGZUEZZURSXBJ-UHFFFAOYSA-N
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Description

N-(DIPHENYLMETHYL)-2-(1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(DIPHENYLMETHYL)-2-(1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Diphenylmethyl Group: This step may involve the use of reagents such as diphenylmethyl chloride in the presence of a base to form the desired intermediate.

    Acetylation: The final step involves the acetylation of the intermediate to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(DIPHENYLMETHYL)-2-(1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, acids, or bases depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(DIPHENYLMETHYL)-2-(1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(DIPHENYLMETHYL)-2-(1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE: can be compared with other acetamides or phthalazinone derivatives.

    Diphenylmethyl derivatives: Compounds with similar structural features but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-benzhydryl-2-(1-oxophthalazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c27-21(16-26-23(28)20-14-8-7-13-19(20)15-24-26)25-22(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15,22H,16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGZUEZZURSXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(DIPHENYLMETHYL)-2-(1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE
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N-(DIPHENYLMETHYL)-2-(1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE

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